2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol
Overview
Description
The compound “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” is a derivative of aminopyrazines . Aminopyrazines are organic compounds containing an amino group attached to a pyrazine ring .
Synthesis Analysis
While specific synthesis methods for “2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol” are not available, pyrazines can be synthesized by various methods. For instance, they can be synthesized by chemical methods or by certain microorganisms . Pyrazines are responsible for the “roasted-like” flavor of broiled meat or roasted coffee beans .
Scientific Research Applications
Cycloaddition and Ring Transformation
- Cycloadducts of 3-amino-5-chloro-2(1H)-pyrazinones, related to the chemical structure of interest, undergo ring transformations to yield various pyridinecarboxylates and pyridinecarboxylates derivatives. This highlights its potential in creating diverse organic compounds (Vandenberghe et al., 1996).
Chemistry of Amino-oximes
- The study discusses the synthesis of 3,6-Dihydro-2(1H)-pyrazinon-4-oxides from anti-α-(Chloracetylamino)ketoximes, demonstrating the versatility of chloroacetylamino compounds in synthesizing various pyrazine derivatives (Gnichtel et al., 1981).
Catalysis in Organic Synthesis
- Nano α-Al2O3 supported ammonium dihydrogen phosphate is used as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, indicating the role of pyrazinyl compounds in catalyzed organic reactions (Maleki & Ashrafi, 2014).
Synthesis and Properties of Pyrazine Derivatives
- The research reveals the synthesis of 6-amino-7-hetaryl-5-R-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles, showcasing the complex reactions involving pyrazine derivatives (Volovenko & Dubinina, 2002).
Spectroscopic Characterization of Pyrazine Derivatives
- The study provides insights into the spectroscopic characterization of transition metal complexes of pyrazine derivatives, contributing to the understanding of their chemical properties (Pawar, Sakhare, & Arbad, 2016).
Reduction and Rearrangement Reactions
- Wolff-Kishner reduction of pyrazinyl propanones leads to the formation of various pyrazine derivatives, highlighting the compound's role in complex chemical reactions (Paine, 1991).
Synthesis of Novel Derivatives
- Research into the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives from pyrazinyl compounds shows the breadth of potential derivatives (Kumar & Mashelker, 2006).
Synthesis of Nitrogen-Containing Heterocycles
- The gas-phase reactions over copper chromite to synthesize nitrogen-containing heterocycles further demonstrate the versatility of amino alcohols in chemical synthesis (Meksh, Anderson, & Shimanska, 1994).
Heterocyclic Compounds Synthesis
- Investigations into the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones from pyrazinyl compounds contribute to the development of novel heterocyclic compounds (Арустамова & Пивень, 2013).
Design of Pyrazolo[3,4-d]pyridazines
- The molecular design of pyrazolo[3,4-d]pyridazines from pyrazinyl derivatives indicates the potential for developing novel molecular structures (Matiichuk, Potopnyk, & Obushak, 2008).
Inhibitors of Corrosion
- The synthesis of bipyrazolic derivatives as inhibitors of corrosion in steel demonstrates the application of pyrazine derivatives in material science (Missoum et al., 2013).
Aurora Kinase Inhibitor
- A compound structurally related to the query shows potential as an Aurora kinase inhibitor, which may be useful in cancer treatment (ヘンリー,ジェームズ, 2006).
Antimycobacterial Properties
- N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, related to the query compound, exhibit antimycobacterial properties, indicating the potential for medicinal applications (Zítko et al., 2011).
Synthesis of Furo[3,2-e]pyrazolo[3,4-b]pyrazines
- The creation of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines from pyrazinyl compounds underscores the ongoing research into novel heterocyclic compounds (El‐Dean et al., 2018).
Hydrogen Bonding and Polymorphism
- A study on the hydrogen bonding and polymorphism of amino alcohol salts with quinaldinate, involving compounds similar to the query, adds to the understanding of molecular interactions in chemistry (Podjed & Modec, 2022).
NMR Chemical Shifts
- The investigation of 13C NMR chemical shifts in N-unsubstituted and N-methyl-pyrazole derivatives aids in understanding the electronic environment of pyrazine derivatives (Cabildo, Claramunt, & Elguero, 1984).
properties
IUPAC Name |
2-[(6-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O/c1-8(2,5-13)12-7-4-10-3-6(9)11-7/h3-4,13H,5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRYNULFXOLKLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221740 | |
Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
CAS RN |
1220038-19-6 | |
Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(6-Chloro-2-pyrazinyl)amino]-2-methyl-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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